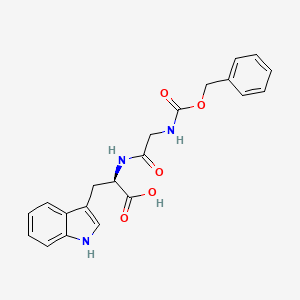
Cbz-Gly-D-Trp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Gly-D-Trp, also known as benzyloxycarbonyl-glycine-D-tryptophan, is a synthetic dipeptide. It is composed of glycine and D-tryptophan, with a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of glycine. This compound is commonly used in peptide synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Gly-D-Trp typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of peptides on a solid support. The process begins with the attachment of the first amino acid (glycine) to a resin. The Cbz protecting group is then introduced to protect the amino group of glycine. The next step involves the coupling of D-tryptophan to the protected glycine. This is achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) in the presence of a base like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high yields. The use of protecting groups like Cbz is crucial in preventing unwanted side reactions and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cbz-Gly-D-Trp undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution: The amino group of glycine can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The tryptophan residue can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Hydrogenation: Pd-C, H2
Coupling Reagents: DCC, PyBOP
Bases: DIPEA, triethylamine (TEA)
Major Products Formed
Deprotected Peptide: Removal of the Cbz group yields the free peptide.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophiles used in substitution reactions
Scientific Research Applications
Cbz-Gly-D-Trp has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Cbz-Gly-D-Trp involves its interaction with specific molecular targets. The Cbz protecting group stabilizes the peptide during synthesis, preventing unwanted side reactions. Upon deprotection, the free peptide can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The glycine and D-tryptophan residues contribute to the peptide’s overall structure and function, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cbz-Gly-L-Trp: Similar structure but with L-tryptophan instead of D-tryptophan.
Cbz-Gly-Leu-Trp: Contains leucine in addition to glycine and tryptophan
Uniqueness
Cbz-Gly-D-Trp is unique due to the presence of D-tryptophan, which imparts distinct stereochemical properties compared to its L-counterpart. This can influence the peptide’s biological activity and interactions with molecular targets .
Properties
CAS No. |
202595-75-3 |
|---|---|
Molecular Formula |
C21H21N3O5 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H21N3O5/c25-19(12-23-21(28)29-13-14-6-2-1-3-7-14)24-18(20(26)27)10-15-11-22-17-9-5-4-8-16(15)17/h1-9,11,18,22H,10,12-13H2,(H,23,28)(H,24,25)(H,26,27)/t18-/m1/s1 |
InChI Key |
VFJWAPSFRKFYME-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B13474862.png)
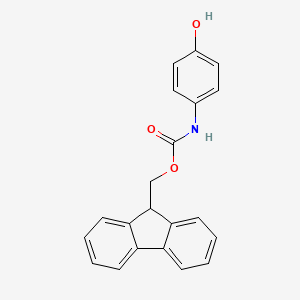
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13474879.png)
![{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13474888.png)
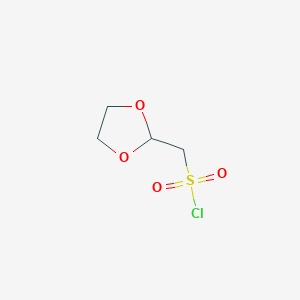
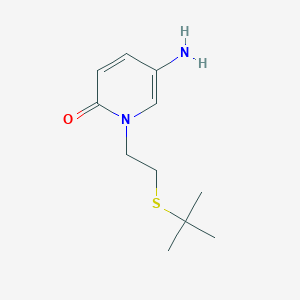
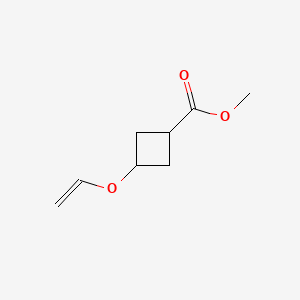
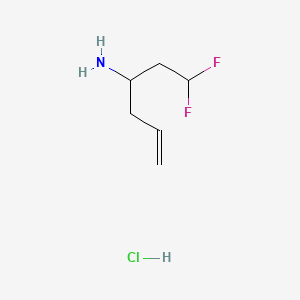
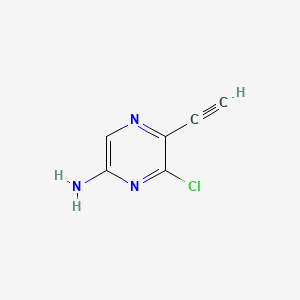
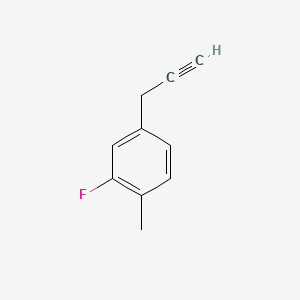
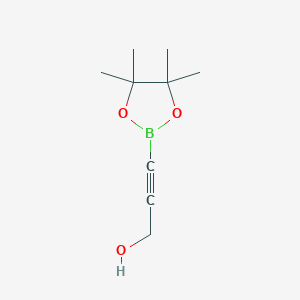
amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13474929.png)
![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B13474936.png)
![[4-(Carbamoylmethyl)phenyl]boronic acid](/img/structure/B13474940.png)
